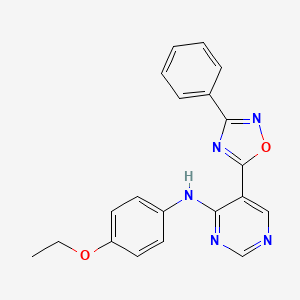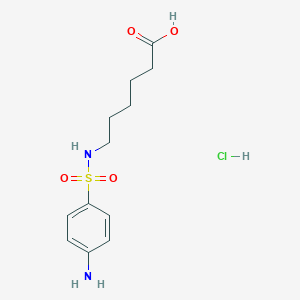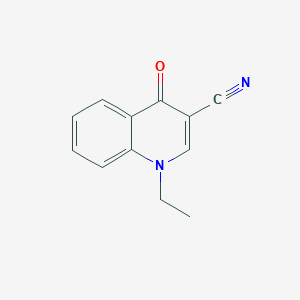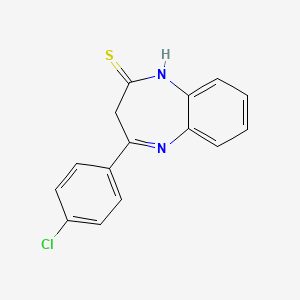![molecular formula C12H9N3O3 B6429756 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 26384-52-1](/img/structure/B6429756.png)
2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Übersicht
Beschreibung
2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (PYMID) is an organic compound of the pyrazole family that has been studied extensively due to its potential applications in the medical and scientific fields. PYMID has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione' involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 5-oxo-2,5-dihydro-1H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst to form the desired product.
Starting Materials
2,3-dihydro-1H-isoindole-1,3-dione, 5-oxo-2,5-dihydro-1H-pyrazole-3-carbaldehyde, Suitable catalyst
Reaction
Step 1: Dissolve 2,3-dihydro-1H-isoindole-1,3-dione in a suitable solvent., Step 2: Add 5-oxo-2,5-dihydro-1H-pyrazole-3-carbaldehyde to the reaction mixture., Step 3: Add a suitable catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time., Step 4: Isolate the product by filtration or any other suitable method., Step 5: Purify the product by recrystallization or any other suitable method.
Wirkmechanismus
The mechanism of action of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is not completely understood. However, it is thought to interact with certain proteins and enzymes in the body. It has been found to interact with certain amino acids and proteins, which could lead to changes in gene expression and cell signaling. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to interact with certain enzymes, which could lead to changes in the production of certain hormones and other molecules.
Biochemische Und Physiologische Effekte
2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, anti-HIV, and anti-bacterial properties. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to have antioxidant properties, which could be beneficial in reducing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is stable and can be stored for long periods of time. However, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be toxic if ingested, so it should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. One direction could be to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its potential applications in the development of drugs to treat cancer, HIV, and other diseases. Additionally, further research could be done on its potential use as a catalyst in organic synthesis reactions. Finally, further research could be done on its potential use as an antioxidant to reduce oxidative stress in the body.
Wissenschaftliche Forschungsanwendungen
2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to have potential applications in scientific research. It has been studied for its potential use in the development of drugs to treat cancer, HIV, and other diseases. Additionally, 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
2-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-7(13-14-10)6-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-5H,6H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBNSIUAQAJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497443 | |
| Record name | 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
26384-52-1 | |
| Record name | 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluorophenoxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6429676.png)
![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6429684.png)

![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)

![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)
![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)
![1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B6429733.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)


![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)
